molecular formula C8H5BrN2O2 B3220097 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190322-94-1

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B3220097
CAS No.: 1190322-94-1
M. Wt: 241.04 g/mol
InChI Key: RCBLXFNIIXVNOD-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a high-purity heterocyclic building block intended for research and development use only. This compound is part of the pyrrolopyridine family, which are bicyclic structures containing a pyrrole ring fused to a pyridine ring; these scaffolds are also known as azaindoles and are significant in medicinal chemistry due to their presence in various biologically active molecules . The pyrrolopyridine core is a key pharmacophore found in several approved therapeutics, such as the anticancer agents Vemurafenib and Pexidartinib . Derivatives of this scaffold are investigated for a broad spectrum of biological activities. Research indicates potential for pyrrolopyridine compounds in developing analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . Specifically, some pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors, which are relevant targets for anticancer and antiarthritic drug development . The bromo and carboxylic acid functional groups on this scaffold make it a versatile intermediate for further synthetic modification via cross-coupling reactions and amide bond formation, enabling researchers to explore novel chemical space in drug discovery programs. Safety Information: Please refer to the associated Safety Data Sheet (SDS) before handling. Pyrrolopyridine carboxylic acid derivatives may carry certain hazards, as similar compounds are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBLXFNIIXVNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223266
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-94-1
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups, facilitated by catalysts like palladium.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Carbon dioxide: Used for carboxylation.

    Palladium catalysts: Used in coupling reactions.

Major Products Formed

    Substituted Pyrrolo[3,2-b]pyridines: Resulting from substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes.

    Coupled Products: Formed through coupling reactions with various substituents.

Scientific Research Applications

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is best contextualized against related pyrrolopyridine derivatives. Below is a detailed comparison:

Structural Isomers and Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications Reference(s)
This compound 1190319-56-2 C₈H₅BrN₂O₂ Br (C3), COOH (C6) Antimicrobial intermediate; reactive sites for cross-coupling
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1222175-20-3 C₈H₅BrN₂O₂ Br (C6), COOH (C3) Structural isomer; similar reactivity but distinct regioselectivity in synthesis
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1000340-11-3 C₉H₇BrN₂O₂ Br (C5), CH₃ (C6), COOH (C3) Enhanced lipophilicity; potential for improved membrane permeability
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde 1190312-27-6 C₈H₅BrN₂O Br (C6), CHO (C3) Carboxaldehyde group enables nucleophilic additions; used in fluorescent probes

Physicochemical Properties

Property This compound 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Molecular Weight 241.04 g/mol 241.04 g/mol 255.07 g/mol
Solubility Low in water (carboxylic acid improves polarity) Similar polarity but altered regiochemistry Reduced aqueous solubility due to methyl group
Thermal Stability Decomposes >250°C (estimated) Comparable to structural isomers Likely lower due to methyl substituent

Biological Activity

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a carboxylic acid group at the 6-position, making it a valuable building block in the synthesis of various bioactive molecules. Its unique structure allows for interactions with multiple biological targets, which can lead to therapeutic effects in various diseases, particularly cancer and inflammatory disorders.

PropertyValue
Molecular Formula C8H6BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name This compound
CAS Number 1190322-94-1

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Common methods include:

  • Formation of the Pyrrolo[3,2-b]pyridine Core : This is achieved through cyclization reactions involving suitable precursors like 2-aminopyridine derivatives.
  • Carboxylation : The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
  • Bromination : The bromine atom is added to the core structure during synthesis to yield the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. For example, it has been shown to inhibit certain kinase enzymes by binding to their active sites, thereby blocking their catalytic activity and disrupting normal cellular functions.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Cancer Therapy : It has been identified as a promising candidate for developing anti-cancer therapies due to its ability to inhibit kinases involved in tumor growth and proliferation.
  • Anti-inflammatory Agents : The compound's interactions with inflammatory pathways suggest its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted that derivatives of pyrrole compounds exhibited significant antibacterial properties, with some showing minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .
  • Kinase Inhibition : Research on similar pyrrolopyridine derivatives has demonstrated their efficacy as inhibitors of SGK-1 kinase, which plays a role in various diseases including cancer .
  • Material Science Applications : Beyond medicinal chemistry, this compound has been explored for its potential in developing novel materials with specific electronic or optical properties .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to related compounds:

CompoundMIC (μg/mL)Target Enzyme/PathwayActivity Type
This compound TBDKinasesAnticancer
Pyrrole Derivative A 3.125Bacterial Cell Wall SynthesisAntibacterial
Pyrrole Derivative B TBDSGK-1 KinaseAnticancer

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent side reactions.
  • Optimize bromination temperature (40–60°C) to balance reactivity and stability of the heterocyclic core.

Basic: How is the structure of this compound validated?

Methodological Answer:
Use a combination of spectroscopic and computational techniques:

  • NMR :
    • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons in the pyrrolo-pyridine ring (δ 7.5–8.5 ppm, splitting patterns confirm substitution).
  • Carboxylic acid proton (δ ~12–13 ppm, broad) .
    • ¹³C NMR : Verify the carbonyl carbon (δ ~165–170 ppm).
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 255 (C₈H₄BrN₂O₂⁻).
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., bromine position) using single-crystal data .

Advanced: How to address conflicting regioselectivity data in bromination reactions of pyrrolo-pyridine derivatives?

Methodological Answer:
Conflicts often arise due to varying reaction conditions or competing electronic effects:

  • Case Study : notes bromination at the 3-position, while reports 5-bromo derivatives in similar scaffolds.
  • Resolution Strategies :
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for bromination at different positions .
    • Directed Metalation : Employ directing groups (e.g., –COOH) to steer bromine to the 3-position via coordination with Lewis acids (e.g., AlCl₃) .
    • Kinetic vs. Thermodynamic Control :
  • Low temperatures favor kinetic products (3-bromo), while higher temperatures may lead to isomerization.
  • Validation : Use NOESY or selective NOE experiments to confirm substituent proximity .

Advanced: What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:
The carboxylic acid group confers pH-dependent solubility. To enhance bioavailability:

  • Salt Formation : React with NaHCO₃ or NH₄OH to generate water-soluble sodium or ammonium salts.
  • Co-solvent Systems : Use DMSO (≤10%) in aqueous buffers for in vitro studies (e.g., enzyme inhibition assays) .
  • Prodrug Approach : Convert the –COOH group to an ester (e.g., ethyl ester) for cell permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

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